molecular formula C23H39N9O10 B10861754 H-Gly-Arg-Ala-Asp-Ser-Pro-OH

H-Gly-Arg-Ala-Asp-Ser-Pro-OH

Cat. No.: B10861754
M. Wt: 601.6 g/mol
InChI Key: YCJRGURCDKCPCI-YTFOTSKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Arg-Ala-Asp-Ser-Pro-OH is a synthetic peptide composed of the amino acids glycine, arginine, alanine, aspartic acid, serine, and proline. This peptide is often used as an inactive control in studies involving fibronectin inhibitors . It has a molecular formula of C23H39N9O10 and a molecular weight of 601.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-Ala-Asp-Ser-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, arginine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for alanine, aspartic acid, serine, and proline.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Chemical Reactions Analysis

Types of Reactions

H-Gly-Arg-Ala-Asp-Ser-Pro-OH can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.

    Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions, or enzymatic catalysis.

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Major Products

Scientific Research Applications

H-Gly-Arg-Ala-Asp-Ser-Pro-OH has several applications in scientific research:

Mechanism of Action

As an inactive control peptide, H-Gly-Arg-Ala-Asp-Ser-Pro-OH does not exhibit specific biological activity. it is used to validate the effects of active peptides by serving as a baseline in experiments. The peptide does not compete with ATP and is not cell-permeable .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Arg-Ala-Asp-Ser-Pro-OH is unique in its role as an inactive control peptide, making it valuable for validating the effects of other peptides in experimental settings. Its lack of biological activity ensures that any observed effects in experiments are due to the active peptides being studied .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJRGURCDKCPCI-YTFOTSKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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